6-Bromo-7-fluoro-1H-indazol-3-amine
Description
Contextual Significance of the Indazole Scaffold in Medicinal Chemistry Research
The indazole, or benzopyrazole, nucleus is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. researchgate.netpnrjournal.com This designation is due to its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. researchgate.netresearchgate.netbenthamdirect.com The unique chemical properties and tautomeric forms of indazole make it a versatile framework for the development of therapeutic agents. researchgate.net
Indazole derivatives have been successfully developed into drugs for various diseases, demonstrating activities such as anti-inflammatory, antibacterial, anti-HIV, antifungal, and notably, antitumor effects. researchgate.netbenthamdirect.comnih.govnih.gov The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate it. bldpharm.com For instance, Pazopanib and Axitinib are multi-kinase inhibitors used in cancer therapy, Niraparib is a PARP inhibitor for ovarian cancer, and Entrectinib is an inhibitor of ALK and ROS1 for non-small cell lung cancer. pnrjournal.comnih.govnih.govnih.govresearchgate.net The success of these drugs highlights the indazole core's ability to be tailored for high-affinity interactions with various biological targets. bldpharm.com
Strategic Importance of Halogenation (Bromine and Fluorine) in Indazole Derivatives
The introduction of halogen atoms—specifically bromine and fluorine—into a drug candidate's structure is a widely used strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. discoveryoutsource.comump.edu.plrsc.org
Fluorine is the most commonly utilized halogen in drug design. discoveryoutsource.com Its small size allows it to act as a bioisostere for a hydrogen atom, yet its high electronegativity can significantly alter a molecule's properties. u-tokyo.ac.jp Incorporating fluorine can block metabolic oxidation sites, thereby increasing metabolic stability and bioavailability. nih.govmdpi.com Furthermore, the strong inductive effect of fluorine can modify the acidity (pKa) of nearby functional groups and enhance binding affinity with target proteins through favorable electrostatic interactions. mdpi.com
Bromine , while larger, also plays a crucial role. It can introduce favorable steric effects and participate in "halogen bonds," a type of non-covalent interaction with electron-donating atoms in a protein's binding site. discoveryoutsource.comump.edu.pl These interactions can enhance binding affinity and selectivity. ump.edu.pl Additionally, bromine atoms serve as versatile synthetic handles, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage functionalization and diversification of complex molecules. rsc.orgchim.it
In the context of indazole derivatives, halogenation can direct the molecule to specific biological targets and improve its drug-like properties. rsc.org The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of 6-Bromo-7-fluoro-1H-indazol-3-amine suggests a deliberate design to combine the metabolic stability and binding enhancements of fluorine with the synthetic utility and potential for halogen bonding of bromine.
Overview of Research Trajectories for Substituted 1H-Indazol-3-amines
The 1H-indazol-3-amine moiety is a particularly effective pharmacophore, recognized as a potent "hinge-binding" fragment. nih.gov The hinge region of protein kinases is a critical area for ATP binding, and the specific hydrogen bonding pattern offered by the 3-aminoindazole group allows it to anchor molecules effectively in this region. This makes it a popular choice for the design of kinase inhibitors. nih.govnih.gov
Research has demonstrated that various substitutions on the indazole ring can fine-tune the inhibitory activity and selectivity of these compounds. For example:
FGFR Inhibitors: Derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.gov Studies have shown that the introduction of fluorine substituents can significantly enhance their inhibitory potency. nih.govnih.gov
Bcr-Abl Inhibitors: A series of 1H-indazol-3-amine derivatives were synthesized and showed potent activity against the Bcr-Abl tyrosine kinase, including the challenging T315I mutant which confers resistance to some standard therapies. nih.gov
Anti-HIV Agents: The structural motif is also critical in other therapeutic areas. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a highly potent, long-acting HIV-1 capsid inhibitor. nih.gov
General Antitumor Agents: Many research programs focus on synthesizing libraries of substituted 1H-indazol-3-amines to screen against various cancer cell lines. nih.govresearchgate.net A common synthetic route involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate (B1144303) to form the 3-aminoindazole ring. nih.gov
This body of work illustrates a clear research trajectory focused on leveraging the 1H-indazol-3-amine scaffold, particularly for developing inhibitors of protein kinases and other therapeutic targets. The substitutions on the indazole ring are crucial for achieving desired potency and selectivity.
Current Research Gaps and Future Research Directions
Despite the extensive research into halogenated indazoles and 1H-indazol-3-amines, a notable gap exists in the scientific literature concerning the specific compound This compound . While related compounds such as 6-bromo-1H-indazole researchgate.net, 6-bromo-7-fluoro-1H-indazole sigmaaldrich.com, and 6-bromo-7-fluoro-1-methyl-1H-indazole pharmaffiliates.com are commercially available as chemical building blocks, there is a lack of published academic research detailing the synthesis, characterization, or biological evaluation of the 3-amino derivative.
This absence of data presents a clear opportunity for future research. Based on the established importance of the constituent fragments, several research directions can be proposed:
Synthesis and Characterization: The primary step would be to develop and report a robust synthetic route to this compound, likely starting from a correspondingly substituted 2-fluorobenzonitrile, followed by full analytical characterization.
Biological Screening: Given the prevalence of 1H-indazol-3-amines as kinase inhibitors, the compound should be screened against a panel of protein kinases implicated in cancer and other diseases. The 7-fluoro substitution could enhance binding within the ATP pocket, while the 6-bromo position offers a vector for further chemical modification.
Structure-Activity Relationship (SAR) Studies: The bromine at the C6 position is an ideal handle for diversification via cross-coupling reactions. Synthesizing a library of derivatives by modifying this position would allow for extensive SAR studies to optimize potency and selectivity for specific biological targets.
Computational and Structural Biology Studies: Molecular docking and, if possible, co-crystallization studies with relevant protein targets would provide valuable insights into the binding mode of this compound and guide the rational design of more potent analogs.
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrFN3 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5BrFN3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) |
InChI Key |
MOMOHFKERIDNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)F)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Bromo 7 Fluoro 1h Indazol 3 Amine and Its Analogues
Retrosynthetic Analysis of the 6-Bromo-7-fluoro-1H-indazol-3-amine Core Structure
A logical retrosynthetic analysis of this compound suggests that the primary disconnection would be the N1-N2 bond of the indazole ring. This leads back to a suitably substituted 2-aminobenzonitrile (B23959) derivative. Specifically, the target molecule can be envisioned as arising from a precursor such as 3-bromo-2,6-difluorobenzonitrile (B1527084) through a cyclization reaction with a nitrogen source like hydrazine (B178648). This approach leverages the reactivity of the ortho-fluorine atom towards nucleophilic aromatic substitution (SNAr) by hydrazine, which upon intramolecular cyclization, would yield the desired 3-aminoindazole core. The bromine and the second fluorine atom would already be in their required positions on the starting benzonitrile (B105546).
Another viable retrosynthetic pathway involves the late-stage introduction of the bromine atom. This would start with a 7-fluoro-1H-indazol-3-amine precursor, which could then be regioselectively brominated at the C6 position. This precursor itself could be synthesized from 2,3-difluorobenzonitrile (B1214704) and hydrazine. However, controlling the regioselectivity of the bromination on the indazole ring can be challenging and may lead to a mixture of products.
Precursor Synthesis and Halogenation Strategies
Regioselective Bromination of Indazole Precursors
The direct bromination of indazole and its derivatives can be a complex process due to the multiple reactive sites on the heterocyclic ring system. The regioselectivity of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the indazole core.
For instance, the direct bromination of some 4-substituted-1H-indazoles has been achieved with high regioselectivity at the C7 position using N-bromosuccinimide (NBS). nih.gov However, in other cases, bromination can lead to a mixture of mono- and di-halogenated products. nih.gov For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with NBS resulted in the formation of the undesired 5-bromo regioisomer as the major product. nih.govresearchgate.net This highlights the directing effects of the existing substituents on the incoming electrophile.
A more successful strategy often involves the bromination of a precursor molecule before the formation of the indazole ring. For example, the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) has been demonstrated to be an effective way to introduce the bromine atom at the desired position, which can then be carried forward to the final product. nih.gov
Introduction of Fluorine via Specific Synthetic Routes
The introduction of fluorine into the indazole ring system often begins with fluorinated starting materials. For example, 2-fluorobenzonitriles are common precursors for the synthesis of 3-aminoindazoles through SNAr reactions with hydrazine. nih.govnih.gov The synthesis of this compound can be achieved starting from 3-bromo-2,6-difluorobenzonitrile. nih.gov
Alternative methods for the introduction of fluorine include nucleophilic fluorination reactions on appropriately activated precursors. However, for the specific case of this compound, the use of a pre-fluorinated starting material is a more common and direct approach.
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is the key step in the synthesis of these compounds. Various cyclization strategies have been developed, often involving amination reactions and subsequent intramolecular ring closure.
Amination Reactions in Indazole Synthesis
Amination reactions are central to many indazole synthesis pathways. One of the most widely used methods for constructing 3-aminoindazoles is the reaction of ortho-halobenzonitriles with hydrazine. nih.govnih.gov In this reaction, hydrazine acts as a dinucleophile, first displacing the ortho-halogen via an SNAr mechanism, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring. For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine hydrate (B1144303) to produce 5-bromo-1H-indazol-3-amine in high yield. nih.gov Similarly, the reaction of 3-bromo-2,6-difluorobenzonitrile with hydrazine can lead to the formation of this compound. nih.gov
Palladium-catalyzed amination reactions have also been employed for the synthesis of indazoles. These methods can involve the intramolecular cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. acs.org Copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds with hydrazines also provide a regioselective route to 1-alkyl- or 1-aryl-1H-indazoles. acs.org
Mechanistic Studies of Regioselective Cyclization Pathways
The regioselectivity of the cyclization reaction is a crucial aspect, particularly when the starting material has multiple potential reaction sites. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine, a highly regioselective cyclization is observed. nih.gov The reaction proceeds via an SNAr mechanism where hydrazine displaces one of the chlorine atoms. Computational studies and experimental evidence suggest that the displacement of the chlorine at the C2 position is favored over the C6 position, leading to the desired indazole product. nih.gov
Mechanistic studies on the reductive cyclization of 2-nitrobenzylamines have shown that the reaction proceeds through the partial reduction of the nitro group to a nitroso group, followed by intramolecular cyclization to form the N-N bond of the indazole ring. nih.gov The regioselectivity in these types of reactions can be influenced by factors such as the nature of the reducing agent and the substituents on the aromatic ring.
Advanced Synthetic Techniques and Reaction Conditions
The construction of the indazole core, particularly with the specific substitution pattern of this compound, employs a range of modern synthetic methods. These techniques are designed to be efficient, selective, and adaptable to a variety of substrates.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, including indazoles. mdpi.com These methods often involve the formation of a key carbon-nitrogen bond via intramolecular cyclization. A common strategy is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, creating a Pd(II) intermediate. This is followed by transmetalation and reductive elimination, which forges the new bond and regenerates the active Pd(0) catalyst. nih.gov
Another relevant technique is the aza-Wacker-type cyclization. rsc.org In these reactions, a palladium(II) catalyst activates a double bond towards nucleophilic attack by a tethered nitrogen atom. This intramolecular oxidative cyclization forges a new C–N bond, often using oxygen as the terminal oxidant, to produce the heterocyclic ring system. rsc.org While not directly reported for this compound, these palladium-catalyzed cyclization strategies represent powerful and versatile tools for the construction of diverse indazole analogues.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps without isolating intermediates. nih.govresearchgate.net For the synthesis of 3-aminoindazoles, a particularly effective one-pot method involves the reaction of o-halobenzonitriles with hydrazine. rsc.orgnih.gov
A key strategy involves the base-mediated condensation of nitriles with hydrazines, which provides rapid access to a wide range of 3-aminoindazole derivatives in moderate to excellent yields under mild conditions. rsc.org This approach successfully overcomes the challenges associated with the basicity of hydrazine substrates. rsc.org The synthesis of pyrazole-fused heterocycles through MCRs, for instance, can be triggered by the acid-catalyzed reaction of a hydrazine with a suitable nitrile to form a 5-aminopyrazole intermediate, which then reacts in situ with other components like an aldehyde and thiobarbituric acid to build a complex molecule in a single pot. nih.gov Such strategies highlight the power of MCRs in rapidly assembling complex heterocyclic systems from simple precursors. nih.govresearchgate.net A copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) also provides an efficient route to 2H-indazoles. organic-chemistry.org
Optimization of Reaction Parameters (e.g., Temperature, Solvent, Catalyst)
The yield and purity of this compound and its analogues are highly dependent on the careful optimization of reaction parameters. A practical synthesis for the closely related analogue, 7-bromo-4-chloro-1H-indazol-3-amine, highlights this process. The synthesis proceeds in two main steps: regioselective bromination of a starting benzonitrile followed by cyclization with hydrazine. nih.govmdpi.com
For the bromination of the precursor 2,6-dichlorobenzonitrile, various conditions were explored to maximize the yield of the desired product while minimizing side reactions like over-bromination and nitrile hydrolysis. nih.govchemrxiv.org N-Bromosuccinimide (NBS) in concentrated sulfuric acid at room temperature was identified as the optimal system. nih.govmdpi.com
| Entry | Brominating Reagent (eq.) | Acid/Solvent | Temperature (°C) | Time (h) | Result (Product Yield/Purity) |
|---|---|---|---|---|---|
| 1 | Br₂ (1.2) | H₂SO₄ | 25 | 18 | Hydration of cyano group observed |
| 2 | NBS (1.2) | H₂SO₄ | 50 | 18 | Increased over-bromination and hydrolysis |
| 3 | NBS (1.07) | 96% H₂SO₄ (10 eq) | 25 | 18 | Optimal: 76-81% isolated yield, 95-96% purity |
| 4 | KBrO₃ | H₂SO₄ | - | - | ~60% yield with safety issues (exotherm) |
The subsequent cyclization step to form the 3-aminoindazole ring also required extensive optimization. The reaction of the brominated benzonitrile with hydrazine hydrate was tested with different solvents, bases, and temperatures. nih.govchemrxiv.org The use of 2-Methyltetrahydrofuran (2-MeTHF), a greener solvent, with sodium acetate (B1210297) as a mild base at 95-105°C proved to be effective. nih.govmdpi.com
| Entry | Hydrazine Hydrate (eq.) | Base (eq.) | Solvent (Volume) | Temperature (°C) | Result (Conversion/Product Ratio) |
|---|---|---|---|---|---|
| 1 | 2.5 | NaOAc (1.2) | n-BuOH (10 V) | 110 | 94% conversion, 45:55 product/isomer ratio |
| 2 | 4 | - | 2-MeTHF (10 V) | 95 | >98% conversion |
| 3 | 4 | NaOAc (1.2) | 2-MeTHF (5 V) | 95 | >99% conversion, 70:30 product/isomer ratio |
| 4 | 4 | NaOAc (1.2) | 2-MeTHF (5 V) | 105 | Optimal: 50-59% isolated yield |
In palladium-catalyzed reactions, such as Suzuki couplings on bromo-indazole cores, the choice of catalyst is crucial. The use of PdCl₂(dppf)₂ has been shown to shorten reaction times and increase yields for the synthesis of 5-aryl-1H-indazol-3-amine derivatives. nih.gov
Process Development and Scale-Up Considerations in Chemical Synthesis
Translating a laboratory-scale synthesis to a large-scale industrial process introduces significant challenges related to safety, cost, and practicality. The development of a robust synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the drug Lenacapavir, provides a case study in these considerations. nih.govchemrxiv.org
A primary concern was the safety of the bromination step. Initial methods using potassium bromate (B103136) in sulfuric acid were highly exothermic and posed a safety risk. chemrxiv.org The optimized process using N-Bromosuccinimide (NBS) in sulfuric acid at a controlled temperature provided a much safer and more reliable alternative. nih.govmdpi.com
For the cyclization, the choice of solvent was critical for scale-up. While n-butanol was effective, 2-MeTHF was selected as a more environmentally friendly and practical solvent for large-scale operations. chemrxiv.org The optimization of reagent stoichiometry and reaction volume was also essential to maximize throughput and minimize waste. nih.gov
Chemical Modifications and Derivatization Studies of the 6 Bromo 7 Fluoro 1h Indazol 3 Amine Scaffold
Synthesis of Substituted 1H-Indazol-3-amine Analogues
The synthesis of analogues of 6-bromo-7-fluoro-1H-indazol-3-amine is a key area of research, driven by the quest for novel compounds with tailored properties. Modifications at the nitrogen positions, diversification of the indazole ring, and the introduction of various heterocyclic moieties are common strategies.
N-Substitution Strategies and Their Impact on Chemical Properties
N-substitution of the indazole ring significantly influences the scaffold's chemical and physical properties, including solubility, stability, and interaction with biological targets. One common strategy to modulate the reactivity of the indazole core is the introduction of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, at the N-1 position. This protection is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (B1257347) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). For instance, the Boc protection of the closely related 3-amino-6-bromoindazole has been reported to proceed efficiently, confirming that the substitution occurs at the ring nitrogen rather than the exocyclic amine. This modification prevents unwanted side reactions at the indazole nitrogen during subsequent functionalization steps.
Direct alkylation, such as methylation, is another key N-substitution strategy. The methylation of 6-bromo-1H-indazol-4-amine has been accomplished using methyl iodide in the presence of a strong base like sodium hydride. organic-chemistry.org This reaction introduces a methyl group at the N-1 position, which can enhance the compound's membrane permeability, a crucial factor for its use in various applications. nih.gov The electronic nature of the indazole ring is also altered by N-alkylation, which can influence the reactivity of other positions on the scaffold.
Furthermore, the indazole nitrogen can be incorporated into larger heterocyclic systems. For example, a derivative of this compound has been utilized in the synthesis of complex molecules where the indazole nitrogen is part of a larger fused ring system, highlighting the versatility of this position for creating diverse chemical entities.
Diversification at the Indazole Ring Positions (e.g., C-5, C-6, C-7)
The halogenated positions on the this compound scaffold provide valuable handles for diversification through various chemical transformations. Regioselective functionalization allows for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.
One notable strategy for diversification is regioselective bromination. For instance, the bromination of 4-substituted-1H-indazoles at the C-7 position has been achieved using N-bromosuccinimide (NBS). google.com A similar approach could potentially be applied to introduce an additional halogen at the C-5 position of the this compound scaffold, creating a di-halogenated intermediate for further differential functionalization. A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed from 2,6-dichlorobenzonitrile (B3417380), involving a highly regioselective bromination step. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions are instrumental in diversifying the indazole core. The Suzuki-Miyaura coupling, for example, is a powerful tool for forming carbon-carbon bonds. Research on the related 5-bromo-1H-indazol-3-amine has demonstrated that the bromine at the C-5 position can be effectively coupled with various boronic acids to introduce aryl or heteroaryl groups. google.com This strategy is directly applicable to the 6-bromo position of the target scaffold. Indeed, a patent has disclosed the use of a derivative of this compound in a Suzuki coupling reaction at the C-6 position to introduce a substituted pyridine (B92270) moiety, showcasing the utility of this position for creating complex molecular architectures. researchgate.net
The following table summarizes representative examples of diversification at the indazole ring positions of similar scaffolds.
| Starting Material | Reagent(s) | Position of Diversification | Product | Reference |
| 4-Sulfonamido-1H-indazole | N-Bromosuccinimide | C-7 | 7-Bromo-4-sulfonamido-1H-indazole | google.com |
| 5-Bromo-1H-indazol-3-amine | Arylboronic acid, PdCl₂(dppf)₂, Cs₂CO₃ | C-5 | 5-Aryl-1H-indazol-3-amine | google.com |
| 2,6-Dichlorobenzonitrile | 1. NBS, H₂SO₄ 2. Hydrazine (B178648) | C-7 (and C-4) | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.govnih.gov |
| Derivative of this compound | Substituted pyridine boronic acid, Pd catalyst | C-6 | 6-(Substituted-pyridinyl)-7-fluoro-1H-indazol-3-amine derivative | researchgate.net |
Introduction of Heterocyclic Moieties (e.g., 1,2,3-Triazole)
The incorporation of additional heterocyclic rings onto the this compound scaffold is a widely used strategy to expand its chemical space and modulate its biological activity. The 1,2,3-triazole ring, in particular, is a popular choice due to its favorable chemical properties and its formation via the reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
A general approach to introduce a 1,2,3-triazole moiety involves the N-alkylation of the indazole with a terminal alkyne, followed by a cycloaddition reaction with an organic azide (B81097). For example, 6-bromo-1H-indazole has been N-alkylated with propargyl bromide, and the resulting alkyne-functionalized indazole was then reacted with various 2-azido-N-arylacetamides to yield a series of 1,2,3-triazole derivatives. This methodology could be adapted to the this compound scaffold, likely after protection of the 3-amino group, to generate a library of novel triazole-containing compounds.
More complex heterocyclic systems can also be introduced. A recent patent describes the synthesis of a complex molecule where a derivative of this compound is used to construct a naphthyridinone system. researchgate.net This transformation involves a series of reactions that ultimately link the indazole core to the newly formed heterocyclic ring, demonstrating the utility of this scaffold as a building block for intricate molecular designs.
Functional Group Interconversions and Transformation Reactions
The functional groups present on the this compound scaffold, namely the amine group and the halogen atoms, are amenable to a variety of interconversions and transformation reactions, further expanding its synthetic utility.
Reactivity of the Amine Group
The 3-amino group of the indazole scaffold is a key site for chemical modification. Its nucleophilic nature allows for reactions such as acylation and sulfonylation, leading to the formation of amides and sulfonamides, respectively. These transformations can significantly alter the compound's electronic properties and its ability to participate in hydrogen bonding.
Acylation of the 3-amino group is a common transformation. For instance, the acylation of 5-bromo-1H-indazol-3-amine with chloroacetic anhydride (B1165640) has been reported to proceed smoothly under alkaline conditions, yielding the corresponding chloroacetamide derivative. google.com This intermediate can then be further functionalized by reacting the chloroacetamide with various nucleophiles. A similar acylation strategy could be readily applied to this compound.
The following table provides an example of a typical acylation reaction on a related indazole.
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| 5-Bromo-1H-indazol-3-amine | Chloroacetic anhydride, Na₂CO₃ | Acylation | 2-Chloro-N-(5-bromo-1H-indazol-3-yl)acetamide | google.com |
Derivatization at Halogenated Sites via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom at the C-6 position of the scaffold is a prime site for derivatization using palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely employed method for the arylation and heteroarylation of bromoindazoles. The reaction involves the coupling of the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. A patent has demonstrated the successful Suzuki-Miyaura coupling of a derivative of this compound with 1-methylpiperazine (B117243) at the 6-bromo position using a palladium catalyst (CPhos-Pd-G3) and sodium tert-butoxide as the base in 1,4-dioxane. researchgate.net This reaction highlights the feasibility of introducing nitrogen-containing heterocycles at this position.
The following table summarizes a representative Suzuki-Miyaura cross-coupling reaction on a derivative of the target compound.
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
| 3-Amino-6-bromo-4-(7-fluoro-1H-indazol-4-yl)-7-methyl-1H-1,5-naphthyridin-2-one | 1-Methylpiperazine | CPhos-Pd-G3, t-BuONa | 3-Amino-4-(7-fluoro-1H-indazol-4-yl)-7-methyl-6-(4-methylpiperazin-1-yl)-1H-1,5-naphthyridin-2-one | researchgate.net |
Design and Synthesis of Library Compounds for Biological Screening
The generation of a compound library from this compound is a strategic endeavor in drug discovery, aiming to produce a diverse set of molecules for high-throughput screening. The design of such a library focuses on introducing a variety of chemical functionalities at key positions on the indazole ring to explore structure-activity relationships (SAR). The primary points of diversification on the this compound scaffold are the amino group at the C3 position and the bromo group at the C6 position.
The synthesis of these libraries typically involves parallel synthesis techniques, where the starting material is reacted with a set of diverse building blocks in a systematic manner. The choice of building blocks is critical and is often guided by the desire to explore a wide range of physicochemical properties, such as size, lipophilicity, hydrogen bonding capacity, and electronic effects. Commercially available building blocks, including a wide array of boronic acids, carboxylic acids, and isocyanates, are frequently employed for this purpose. enamine.netsigmaaldrich.compoliuretanos.com.br
A plausible synthetic strategy for a library derived from this compound would involve a multi-pronged approach:
Derivatization of the 3-amino group: The nucleophilic 3-amino group can be readily acylated with a library of carboxylic acids to form a diverse set of amides. Alternatively, reaction with a panel of isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are generally robust and high-yielding, making them suitable for parallel synthesis. nih.gov
Functionalization at the 6-position via Suzuki-Miyaura cross-coupling: The bromo substituent at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide variety of aryl and heteroaryl groups by coupling with a diverse set of commercially available boronic acids. sigmaaldrich.comchemrxiv.orgnih.govresearchgate.net The reactivity of the C-Br bond is generally higher than that of a C-F bond in such coupling reactions, allowing for selective functionalization at the 6-position.
By combining these two diversification strategies, a large and diverse library of compounds can be generated. For instance, a subset of the library could first be derivatized at the 3-amino group, and then each of these derivatives could be further subjected to Suzuki coupling with a panel of boronic acids.
The resulting library of compounds would then be subjected to a battery of biological screening assays to identify potential hits. Given the prevalence of the indazole scaffold in kinase inhibitors and cannabinoid receptor modulators, primary screening would likely focus on these target classes. nih.gov
For kinase inhibitor screening, a variety of biochemical and cell-based assays can be employed. thermofisher.comreactionbiology.comreactionbiology.combmglabtech.com Biochemical assays, such as the LanthaScreen™ Eu Kinase Binding assay or radiometric assays, directly measure the ability of a compound to bind to or inhibit the activity of a purified kinase. thermofisher.comreactionbiology.com Cell-based assays, on the other hand, assess the effect of a compound on kinase activity within a cellular context, for example, by measuring the phosphorylation status of a downstream substrate. reactionbiology.com
For screening against cannabinoid receptors, particularly the CB1 receptor, functional cell-based assays are commonly used. nih.govinnoprot.comeurofinsdiscovery.compromegaconnections.comnih.gov These assays typically utilize cell lines engineered to express the CB1 receptor and measure downstream signaling events upon receptor activation or inhibition, such as changes in intracellular calcium levels, cAMP production, or G-protein activation. nih.govinnoprot.comeurofinsdiscovery.com For instance, a real-time membrane potential fluorescent assay can be used to examine cannabinoid-stimulated G-protein-gated inward rectifier K+ (GIRK) channel activation. nih.gov
The data generated from these high-throughput screening campaigns can then be used to identify initial hits and to build structure-activity relationships that will guide further lead optimization efforts.
The following interactive table showcases a virtual library of compounds that could be synthesized from this compound, illustrating the diversity that can be achieved through derivatization at the C3-amino and C6-bromo positions.
Interactive Data Table of Virtual Library Compounds
| Entry | R1 (at C3-amino) | R2 (at C6) |
|---|---|---|
| 1 | Acetyl | Phenyl |
| 2 | Benzoyl | 4-Methoxyphenyl (B3050149) |
| 3 | Phenylurea | 3-Chlorophenyl |
| 4 | 4-Fluorophenylurea | 2-Thienyl |
| 5 | Cyclopropanecarbonyl | 4-Pyridyl |
| 6 | Isoxazole-5-carbonyl | 4-(Trifluoromethyl)phenyl |
| 7 | H | 4-Cyanophenyl |
| 8 | Methylsulfonyl | 1-Naphthyl |
| 9 | 2-Phenoxyacetyl | 3,5-Dimethylphenyl |
| 10 | 3-Chlorobenzoyl | 4-(Dimethylamino)phenyl |
Structure Activity Relationship Sar Investigations of 6 Bromo 7 Fluoro 1h Indazol 3 Amine Derivatives
Impact of Halogen Position (Bromine at C-6, Fluorine at C-7) on Biological Activity
The presence and positioning of halogen atoms on the indazole ring are critical determinants of biological activity. While specific studies focusing exclusively on the 6-bromo-7-fluoro substitution pattern are limited, broader research on halogenated indazoles provides significant insights.
The bromine atom at the C-6 position is a common feature in many biologically active indazole derivatives. This substitution can influence the compound's electronic properties and its ability to form halogen bonds with target proteins. For instance, in a series of 1H-indazole-3-amine derivatives, the presence of a bromine atom at the C-5 position was found to be a key contributor to their antitumor activity. nih.gov While not the C-6 position, this highlights the general importance of a bromo-substituent on the benzene (B151609) portion of the indazole ring for enhancing biological effects. The C-6 position is often solvent-exposed in kinase binding pockets, and a bromine atom here can modulate solubility and metabolic stability.
The fluorine atom at the C-7 position is less common in reported indazole-based inhibitors, making the 6-bromo-7-fluoro substitution pattern particularly interesting. Fluorine, being highly electronegative, can significantly alter the pKa of the indazole nitrogens and the C-3 amino group, thereby influencing ionization state and binding interactions at physiological pH. Furthermore, a fluorine atom at C-7 can block a potential site of metabolism, a common strategy in drug design to improve pharmacokinetic profiles. The close proximity of the C-7 fluorine to the N-1 position may also sterically influence the preferred conformation of N-1 substituents. In the development of the HIV-1 capsid inhibitor Lenacapavir, a 7-bromo-4-chloro-1H-indazol-3-amine intermediate was utilized, underscoring the strategic importance of halogen substitutions on the indazole core. chemrxiv.org
Influence of Substituents on the Indazole Nitrogen Atoms (N-1, N-2)
Alkylation or arylation of the indazole nitrogen atoms (N-1 and N-2) is a common strategy to explore the SAR of this scaffold and modulate its properties. The regioselectivity of these modifications is a crucial aspect, as N-1 and N-2 substituted isomers often exhibit distinct biological profiles.
Studies on the N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent can direct the substitution to either the N-1 or N-2 position. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) tends to favor N-1 alkylation. nih.gov The steric and electronic nature of substituents already present on the indazole ring also plays a significant role in determining the site of N-alkylation. nih.govresearchgate.net
From a biological standpoint, substituents on the indazole nitrogen can extend into different regions of a target's binding site. N-1 substituents often project into the solvent-exposed region, where they can be modified to improve solubility and other physicochemical properties. In contrast, N-2 substituents are directed towards the ribose-binding pocket of ATP-competitive kinase inhibitors. For example, the N-2 substituted indazole, pazopanib, is an approved tyrosine kinase inhibitor. beilstein-journals.org
The introduction of various alkyl and aryl groups at the N-1 position of 6-bromo-1H-indazole has been explored in the synthesis of novel 1,2,3-triazole analogues with antimicrobial activity. researchgate.net This demonstrates that the N-1 position is a versatile handle for introducing diverse chemical moieties to tune the biological activity of the 6-bromo-indazole scaffold.
Role of the Amino Group at C-3 in Ligand-Target Interactions
The amino group at the C-3 position is a cornerstone of the biological activity of many indazole-based inhibitors, particularly those targeting protein kinases. This group is a key hydrogen bond donor and acceptor, often forming critical interactions with the hinge region of the kinase ATP-binding site. nih.gov This interaction mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP, making 3-aminoindazoles effective ATP-competitive inhibitors.
Docking studies of 3-amino-1H-indazoles into the active site of GSK3β have revealed that the most active compounds form three hydrogen bonds with the hinge region residues. nih.gov This highlights the indispensable role of the C-3 amino group in anchoring the ligand within the binding pocket.
Elucidation of Steric and Electronic Effects on Pharmacological Potency
Steric Effects: The size and shape of substituents can dictate how well a ligand fits into a binding pocket. For instance, bulky substituents on the indazole ring or at the N-1 position can lead to steric clashes with amino acid residues, resulting in reduced potency. Conversely, appropriately sized substituents can occupy hydrophobic pockets and enhance binding affinity. Studies on the N-alkylation of substituted indazoles have demonstrated that steric hindrance from substituents at the C-7 position can influence the regioselectivity of N-alkylation, favoring the less hindered N-1 position. nih.gov
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the biological activity. Electron-withdrawing groups, such as the fluorine atom at C-7, can modulate the acidity of the N-H protons and the basicity of the C-3 amino group. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target. In a series of 1H-indazole-3-amine derivatives, the introduction of electron-withdrawing fluorine atoms on a C-5 phenyl substituent was found to be crucial for antitumor activity. nih.gov
The interplay between steric and electronic effects is critical for optimizing potency. A balance must be struck to ensure a good fit within the binding site while maintaining favorable electronic interactions.
Comparative SAR Analysis Across Structurally Similar Indazole Derivatives
For example, comparing the activity of 6-bromo-1H-indazol-3-amine derivatives with their non-brominated counterparts can elucidate the role of the C-6 bromine. Often, the bromine atom can occupy a specific pocket in the binding site or contribute to enhanced potency through halogen bonding.
A study on 1H-indazole-3-amine derivatives with various substituents at the C-5 position provides valuable comparative data. nih.gov The introduction of a 3-fluorophenyl group at C-5 resulted in potent antitumor activity, while replacement with a 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl group led to a decrease in inhibitory activity against the K562 cell line. nih.gov This highlights the sensitivity of the indazole scaffold to the electronic nature and position of substituents on the benzene ring.
The following table presents a comparative analysis of the inhibitory activity of various substituted indazole derivatives against different cancer cell lines, illustrating the impact of substitution patterns on potency.
| Compound ID | R1 (at C-5) | R2 (at C-3) | Cell Line | IC50 (µM) | Reference |
| 5b | 3-fluorophenyl | Amine | Hep-G2 | >50 | nih.gov |
| 5e | 4-fluorophenyl | Amine | Hep-G2 | 34.5 | nih.gov |
| 5j | 3,5-difluorophenyl | Amine | Hep-G2 | 18.3 | nih.gov |
| 6a | 3-fluorophenyl | Piperazine (B1678402) acetamide | K562 | 8.23 | nih.gov |
| 6o | 3,5-difluorophenyl | Piperazine acetamide | K562 | 5.15 | nih.gov |
| 6q | 3,4-dichlorophenyl | Piperazine acetamide | K562 | 21.3 | nih.gov |
This table is generated based on data from a study on 1H-indazole-3-amine derivatives and is intended for comparative SAR analysis.
This comparative data underscores the nuanced effects of substituent choice and positioning on the biological activity of the indazole scaffold. While direct SAR data for 6-bromo-7-fluoro-1H-indazol-3-amine is not extensively available, the principles derived from these related series provide a strong foundation for the rational design of novel and potent inhibitors based on this unique chemical entity.
Molecular Interactions and Biological Target Engagement Studies Pre Clinical Focus
Enzyme Inhibition Profiling
The 3-aminoindazole scaffold, a core component of 6-Bromo-7-fluoro-1H-indazol-3-amine, is a recognized "hinge-binding" motif that interacts with the ATP-binding site of various kinases. This interaction is foundational to the inhibitory activity observed in this class of compounds. nih.gov
While direct inhibitory data for this compound against all the listed kinases is not extensively available in public literature, substantial research on closely related indazole derivatives provides a strong basis for its predicted activity profile.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The indazole scaffold is a potent inhibitor of FGFR kinases. Research involving the de novo design of FGFR inhibitors used 3-Amino-6-bromo-1H-indazole as a foundational fragment for development. acs.org Subsequent modifications led to derivatives with nanomolar potency and moderate selectivity for FGFR2 over FGFR1 and FGFR3. acs.orgresearchgate.net For instance, the inclusion of an amide into a phenol-based derivative increased potency against both FGFR1 and FGFR2. acs.org Another study identified an indazole derivative, compound 9u, as a highly potent FGFR1 inhibitor with an IC₅₀ value of 3.3 nM. nih.gov
Table 1: FGFR Inhibition by Indazole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity | Source |
|---|---|---|---|---|
| 18 | FGFR1 | 180 | 8.4-fold for FGFR2 | acs.org |
| 18 | FGFR2 | 21 | 8.4-fold for FGFR2 | acs.org |
| 34 | FGFR1 | 47 | 3.6-fold for FGFR2 | acs.org |
| 34 | FGFR2 | 13 | 3.6-fold for FGFR2 | acs.org |
| 9d | FGFR1 | 15.0 | - | nih.gov |
| 9u | FGFR1 | 3.3 | Good kinase selectivity | nih.gov |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Indazole-containing derivatives are recognized for their ability to selectively inhibit various kinases, including CDK2. nih.gov Studies on tetrahydroindazoles, identified from high-throughput screening, have demonstrated inhibitory activity against CDK2/cyclin A complexes with Kᵢ values in the low micromolar range. nih.gov While direct data on this compound is not specified, the general activity of the indazole scaffold suggests potential for CDK2 inhibition. nih.govnih.gov
Bcr-Abl Inhibition: The 3-aminoindazole scaffold has been successfully utilized to design potent Bcr-Abl kinase inhibitors. A study on 3-amino-4-ethynyl indazole derivatives reported compounds with potent activity against wild-type Bcr-Abl, with IC₅₀ values ranging from 4.6 to 667 nM. nih.gov One of the most potent derivatives, compound 9h, exhibited an IC₅₀ of 4.6 nM against Bcr-AblWT and also showed significant activity against the imatinib-resistant T315I mutant. nih.gov
Table 2: Bcr-Abl Inhibition by 3-Amino-4-ethynyl Indazole Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 9c | Bcr-AblWT | 15.4 | nih.gov |
| 9h | Bcr-AblWT | 4.6 | nih.gov |
| 10c | Bcr-AblWT | 25.8 | nih.gov |
c-Kit Inhibition: A 3-amino-1H-indazol-6-yl-benzamide scaffold, which shares the key 3-aminoindazole feature, was developed into highly potent inhibitors of c-Kit. nih.gov Despite a broad kinase selectivity profile in initial screenings, specific compounds demonstrated over 1000-fold selectivity for c-Kit-dependent cellular growth, indicating the scaffold's potential for developing selective inhibitors. nih.gov
PARP1 Inhibition: There is currently no publicly available preclinical data detailing the inhibitory activity of this compound or its closely related analogues against Poly (ADP-ribose) polymerase 1 (PARP1).
Based on available scientific literature, there are no preclinical studies that have evaluated this compound or its close structural analogues for inhibitory activity against the enzyme Dihydroorotate Dehydrogenase (DHODH).
There are no published preclinical findings regarding the modulatory effects of this compound or related indazole compounds on the activity of Indoleamine 2,3-dioxygenase (IDO1).
Specific preclinical studies detailing the interaction of this compound with cytochrome P450 (CYP) enzymes are not available in the public domain. Generally, drug compounds can inhibit CYP enzymes through several mechanisms, including reversible, quasi-irreversible, and irreversible inhibition. The potential for a compound to inhibit these enzymes is a critical aspect of preclinical evaluation, as it can predict the likelihood of drug-drug interactions. Given the presence of an amine group and a heterocyclic ring system, such interactions would warrant investigation in formal preclinical studies.
Receptor Binding and Modulation Studies
There are no published preclinical studies investigating the binding or modulation activity of this compound with any G-Protein Coupled Receptors (GPCRs).
CFTR Potentiation and Inhibition
There is no available scientific literature or preclinical data describing studies on the effects of this compound on the potentiation or inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Metabotropic Glutamate Receptor 4 (mGlu4) Allosteric Modulation
No published preclinical studies were found that investigate the activity of this compound as a positive or negative allosteric modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).
Mechanistic Elucidation of Cellular Responses
Cell Cycle Progression Inhibition (e.g., G2/M Phase Arrest)
Specific data on the ability of this compound to inhibit cell cycle progression or induce G2/M phase arrest is not present in the available literature. While other novel indazole derivatives have been observed to affect cell cycle distribution in cancer cell lines, these findings cannot be extrapolated to the subject compound. nih.gov
Induction of Apoptosis and Related Pathway Modulation (e.g., Bcl2, p53/MDM2)
There are no specific preclinical studies demonstrating that this compound induces apoptosis or modulates pathways involving Bcl2, p53, or MDM2. Research on different indazole derivatives has indicated potential involvement in these apoptotic pathways, but this has not been shown for this compound. nih.gov
Activation of Intracellular Signaling Pathways (e.g., MAPK/ERK)
Information regarding the impact of this compound on the activation or inhibition of intracellular signaling pathways, such as the MAPK/ERK pathway, is not available in published research.
Impact on Cell Mobility and Matrix Metalloproteinase (MMP) Expression
No studies were identified that assessed the effect of this compound on cancer cell mobility or the expression of matrix metalloproteinases (MMPs).
Preclinical Efficacy of this compound Remains Undisclosed in Publicly Available Research
Despite the interest in indazole derivatives for therapeutic applications, specific preclinical data on the in vitro and animal model efficacy of the chemical compound this compound are not available in the public domain. Extensive searches of scientific literature and databases did not yield any studies presenting detailed research findings or data tables on the biological activity of this particular compound in disease research.
The indazole scaffold is a recognized pharmacophore in medicinal chemistry, with many of its derivatives being investigated as potent kinase inhibitors for the treatment of cancer and other diseases. Research on various substituted 1H-indazol-3-amine derivatives has shown promising results in preclinical studies, demonstrating their potential to inhibit cancer cell proliferation and tumor growth. However, this body of research does not specifically include efficacy assessments for this compound.
While general information suggests that compounds with a 6-bromo-1H-indazol-3-amine structure are utilized as building blocks in the synthesis of potential therapeutic agents, particularly for oncology, the specific contributions of the 7-fluoro substitution to the biological activity have not been detailed in published efficacy studies. The absence of such data prevents a comprehensive assessment of its potency, selectivity, and potential therapeutic utility in various disease models.
Consequently, no data tables or detailed research findings on the in vitro or animal model efficacy of this compound can be provided at this time. The scientific community awaits future research that may explore and disclose the preclinical profile of this specific chemical entity.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking for Ligand-Protein Binding Mode Predictions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for predicting how a ligand, such as 6-Bromo-7-fluoro-1H-indazol-3-amine, might interact with a protein's binding site. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them.
A hypothetical molecular docking study of this compound against a target protein would aim to identify key interactions, such as hydrogen bonds, halogen bonds (from the bromine atom), and hydrophobic interactions. For instance, the amine and indazole nitrogen atoms are potential hydrogen bond donors and acceptors, while the fluorinated benzene (B151609) ring can participate in various interactions. The results, typically presented as binding energy scores, would help in prioritizing this compound for further experimental testing.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT could be used to calculate a variety of properties that govern its behavior at a molecular level.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Additionally, the calculation of the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule. This information is invaluable for understanding potential reaction mechanisms and intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and not from actual experimental or computational results.)
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations can be performed to assess the stability and dynamics of the predicted ligand-protein complex over time. An MD simulation of a this compound-protein complex would involve simulating the motion of atoms and molecules for a specific period, providing insights into the flexibility of the ligand and the protein's binding pocket.
The primary outputs of an MD simulation are trajectories that show the position, velocity, and energy of the system over time. Analysis of these trajectories can confirm if the initial binding pose from docking is stable or if the ligand shifts to a different, more stable conformation. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. This method is crucial for validating docking results and understanding the dynamic nature of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model involving this compound, a dataset of structurally related indazole derivatives with experimentally determined potencies against a specific biological target would be required.
Molecular descriptors (physicochemical, topological, and electronic properties) would be calculated for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the potency of new, unsynthesized indazole derivatives, thereby guiding the design of more effective compounds.
Free-Energy Perturbation (FEP) Simulations for Relative Binding Affinity Ranking
Free-Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy of binding between two ligands that are structurally very similar. FEP simulations could be used to accurately rank the binding affinity of this compound relative to other closely related analogs.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 7 Fluoro 1h Indazol 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Regioisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 6-Bromo-7-fluoro-1H-indazol-3-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the amine and indazole NH protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the indazole ring. The proton on the carbon adjacent to the fluorine atom is expected to show coupling to the ¹⁹F nucleus, resulting in a characteristic doublet or multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons bonded to bromine and fluorine will exhibit characteristic shifts. For instance, the carbon atom directly attached to the fluorine atom will show a large one-bond C-F coupling constant, a key diagnostic feature.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Regioisomer Differentiation: NMR spectroscopy is a powerful tool for distinguishing between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. oxinst.com In the context of substituted indazoles, the specific substitution pattern on the aromatic ring leads to unique sets of chemical shifts and coupling patterns in the NMR spectra. oxinst.comnih.gov For example, the ¹H-¹H coupling constants between adjacent aromatic protons and the long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would be distinct for different regioisomers of bromo-fluoro-1H-indazol-3-amine, allowing for unambiguous structural assignment. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity within the molecule and definitively confirm the 6-bromo-7-fluoro substitution pattern. nih.gov
While specific spectral data for this compound is not publicly available in the search results, the following table provides an illustrative example of the type of data that would be expected based on the analysis of similar substituted indazole structures.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling Constants (Hz) |
| ¹H (Aromatic) | 6.5 - 8.0 | Doublets, Triplets, Doublet of Doublets with J values typical for aromatic protons (7-9 Hz) and long-range H-F couplings (1-4 Hz) |
| ¹H (NH/NH₂) | Broad singlets, variable chemical shift | Exchangeable with D₂O |
| ¹³C (Aromatic) | 100 - 150 | Singlets, Doublets (due to C-F coupling) with ¹JCF ~240-260 Hz and smaller long-range couplings |
| ¹⁹F | -110 to -140 | Singlet or multiplet depending on proton coupling |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
A successful X-ray crystallographic analysis of this compound would yield a detailed structural model, confirming the positions of the bromine and fluorine atoms on the indazole ring and the location of the amine group. This would definitively establish the absolute configuration of the molecule.
Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. rsc.org The solid-state conformation, including the planarity of the indazole ring system and the orientation of the amine group, would also be precisely determined. researchgate.net This information is crucial for understanding the physical properties of the compound and its potential interactions with biological targets.
Although a specific crystal structure for this compound was not found in the provided search results, the Cambridge Crystallographic Database contains numerous examples of substituted indazoles, providing a basis for understanding their solid-state behavior. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. google.com For this compound, HRMS would provide a precise measurement of its molecular weight, which can be used to confirm its molecular formula (C₇H₅BrFN₃). The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In addition to precise mass measurement, HRMS can be used to study the fragmentation pattern of the molecule. By subjecting the ionized molecule to fragmentation, a series of characteristic fragment ions are produced. The analysis of these fragments provides valuable information about the structural connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, the fluorine atom, or parts of the indazole ring system. This fragmentation data serves as a fingerprint for the molecule, further confirming its identity.
| Technique | Information Obtained | Expected Result for C₇H₅BrFN₃ |
| HRMS (e.g., ESI-TOF) | Precise Molecular Weight | A measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the calculated exact mass. |
| MS/MS | Fragmentation Pattern | Observation of fragment ions corresponding to the loss of Br, F, HCN, and other characteristic neutral losses from the parent ion. |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. google.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include:
N-H stretching: The amine (NH₂) and indazole (NH) groups will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The amine group may show two distinct bands corresponding to symmetric and asymmetric stretching.
C=C and C=N stretching: The aromatic ring and the indazole ring system will have a series of absorption bands in the 1400-1650 cm⁻¹ region.
C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1300 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibration will appear at lower frequencies, typically in the 500-700 cm⁻¹ range.
The presence and position of these absorption bands provide strong evidence for the presence of the key functional groups within the molecule, complementing the data obtained from NMR and mass spectrometry.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H (amine and indazole) | 3200 - 3500 |
| C-H (aromatic) | 3000 - 3100 |
| C=C, C=N (aromatic/indazole rings) | 1400 - 1650 |
| C-F | 1000 - 1300 |
| C-Br | 500 - 700 |
Purity Assessment and Characterization using Analytical Techniques (e.g., HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for assessing the purity of pharmaceutical compounds and other organic molecules. nih.gov For this compound, an HPLC method would be developed to separate the target compound from any impurities, starting materials, or byproducts.
The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high purity level (e.g., >98%) is typically required for compounds used in further research or development.
The UV detector provides additional information by measuring the absorbance of the compound at a specific wavelength. The UV spectrum of this compound would be expected to show characteristic absorbance maxima due to the electronic transitions within the indazole chromophore. This UV profile can be used for identification and quantification purposes.
Strategic Role in Drug Discovery and Development Initiatives Scaffold Perspective
Function as a Privileged Scaffold in the Design of Novel Drug Candidates
The 1H-indazole-3-amine framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for the design of new drugs. nih.govresearchgate.net The 6-Bromo-7-fluoro-1H-indazol-3-amine derivative, with its specific halogenation pattern, serves as a crucial building block in the synthesis of potential therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.com
The indazole core itself is a key component in numerous marketed drugs and clinical candidates, highlighting its therapeutic relevance. nih.govresearchgate.net The 3-aminoindazole portion of the molecule is particularly effective as a hinge-binding fragment, a critical interaction for many kinase inhibitors. nih.govnih.gov This ability to interact with the hinge region of kinases, which are crucial enzymes in cell signaling pathways, makes this scaffold highly attractive for developing drugs that can modulate kinase activity. nih.gov
The presence of the bromine and fluorine atoms further enhances the utility of this scaffold. Halogen atoms can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in specific interactions with target proteins, thereby improving binding affinity and selectivity. nih.gov For instance, the fluorine atom can enhance cell permeability by modulating lipophilicity or by directly interacting with the target protein. nih.gov
Lead Optimization Strategies Involving the this compound Core
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound core offers several avenues for such optimization.
One common strategy involves Suzuki coupling reactions at the 6-position, where the bromine atom can be replaced with various aryl or heteroaryl groups. nih.gov This allows for the exploration of a wide range of chemical space and the introduction of functionalities that can interact with different regions of the target protein's binding site. For example, in the synthesis of 1H-indazole-3-amine derivatives, the bromine at the 5-position (a related isomer) was coupled with different boronic acid esters to create a library of compounds with diverse substituents. nih.gov
Another key modification site is the 3-amino group. Acylation of this group with different carboxylic acids or their derivatives can introduce new side chains that can be tailored to enhance interactions with the target. nih.govnih.gov These modifications can significantly impact the compound's biological activity and selectivity.
The following table provides examples of how the 3-aminoindazole scaffold has been modified in the development of kinase inhibitors:
| Scaffold Modification | Target Kinase(s) | Significance |
| Acylation of the 3-amino group and Suzuki coupling at the 6-position | FLT3, PDGFRα, c-Kit | Development of potent type II kinase inhibitors targeting the "DFG-out" conformation. nih.govnih.gov |
| Introduction of a piperazine (B1678402) group | Not specified | Improved physicochemical properties and antiproliferative activity against K562 cells. nih.gov |
Potential for Developing Selective Inhibitors and Modulators
A significant challenge in drug development, particularly for kinase inhibitors, is achieving selectivity for the target kinase over other closely related kinases. Off-target effects can lead to undesirable side effects. The this compound scaffold has shown promise in the development of selective inhibitors.
By carefully designing the substituents attached to the indazole core, researchers can fine-tune the interactions with the target protein, thereby enhancing selectivity. For instance, structure-based design and scaffold morphing approaches have been used to develop highly potent and selective inhibitors of kinases like FLT3 and PDGFRα. nih.gov Although some of these compounds exhibited a broad kinase selectivity profile in initial screenings, they demonstrated significant selectivity in cell-based assays, indicating that the scaffold can be optimized for specific targets. nih.gov
The development of ATP-independent inhibitors is another strategy to achieve selectivity. One study described the discovery of potent and selective ATP-independent Akt inhibitors, demonstrating that targeting allosteric sites can be an effective approach. nih.gov While this study did not directly use the this compound scaffold, it highlights a promising strategy that could potentially be applied to derivatives of this compound.
Contribution to the Discovery of Next-Generation Therapeutics
The unique properties of the this compound scaffold position it as a valuable tool in the discovery of next-generation therapeutics. Its versatility allows for the creation of diverse chemical libraries, increasing the probability of identifying novel drug candidates for a wide range of diseases. nih.gov
The development of inhibitors that can overcome drug resistance is a major focus in modern drug discovery. nih.gov The 3-aminoindazole scaffold has been utilized to create inhibitors that are effective against mutant kinases that have developed resistance to existing drugs. nih.gov For example, derivatives have been designed to target the "DFG-out" conformation of kinases, a strategy that can overcome resistance mutations in the ATP-binding pocket. nih.gov
Furthermore, the indazole nucleus is a component of several approved drugs for various indications, including cancer and inflammatory diseases, which underscores the therapeutic potential of this heterocyclic system. nih.govresearchgate.net The continued exploration of derivatives like this compound is expected to lead to the discovery of new and improved treatments for a variety of medical conditions. smolecule.commdpi.com
Emerging Research Areas and Future Perspectives
Exploration of Novel Biological Targets and Therapeutic Applications
The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov The 1H-indazole-3-amine moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of several kinase inhibitors. nih.gov This structural feature allows it to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases. Consequently, a primary area of future research for 6-Bromo-7-fluoro-1H-indazol-3-amine will be its evaluation as an inhibitor of a wide range of kinases implicated in cancer and other diseases.
The specific halogenation pattern of this compound—a bromine atom at the 6-position and a fluorine atom at the 7-position—is expected to significantly influence its biological activity. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the indazole ring system, potentially enhancing its binding affinity and selectivity for specific kinase targets. The bromine atom offers a site for further chemical modification, allowing for the generation of a library of derivatives to probe structure-activity relationships (SAR).
Beyond kinases, other potential biological targets for indazole derivatives have been identified. For instance, certain substituted indazoles have shown inhibitory activity against enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is involved in DNA repair and a key target in oncology. nih.gov Additionally, some nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Future research should, therefore, include screening this compound against a diverse panel of enzymes and receptors to uncover novel therapeutic applications.
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, VEGFR-2, various tyrosine kinases | Oncology, Inflammatory Diseases |
| DNA Repair Enzymes | PARP-1 | Oncology |
| Signaling Enzymes | Nitric Oxide Synthase (NOS) | Inflammation, Neurological Disorders |
Application in Targeted Drug Delivery Systems Research
The development of targeted drug delivery systems aims to increase the therapeutic efficacy of a drug while minimizing its off-target side effects. Small molecules like this compound, with their potential for high potency, are excellent candidates for use as payloads in such systems.
One of the most promising areas of research is the development of antibody-drug conjugates (ADCs). In this approach, a highly potent cytotoxic agent is chemically linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. The potential of this compound as a cytotoxic payload in ADCs warrants investigation. Its amine group provides a convenient handle for conjugation to a linker, and its anticipated high potency could lead to the development of effective and highly targeted cancer therapies.
Another emerging application is in the field of nanoparticle-based drug delivery. nih.gov Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, stability, and circulation time in the body. Furthermore, these nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of diseased tissues. nih.gov Research in this area would involve the formulation of various nanoparticle systems and the evaluation of their drug-loading capacity, release kinetics, and in vitro and in vivo efficacy.
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The practical and efficient synthesis of this compound is crucial for its further development. While classical methods for indazole synthesis exist, modern research is focused on developing more advanced, efficient, and sustainable synthetic routes.
Recent studies on the synthesis of structurally related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, have highlighted practical approaches that could be adapted. chemrxiv.orgresearchgate.netnih.gov These methods often involve a two-step sequence featuring a highly regioselective bromination of a substituted benzonitrile (B105546), followed by a cyclization reaction with hydrazine (B178648). chemrxiv.orgresearchgate.netnih.gov The development of a similar regioselective synthesis for this compound would be a significant advancement.
Furthermore, there is a growing emphasis on the use of green chemistry principles in pharmaceutical synthesis. Future research in this area could explore:
Catalytic Methods: Employing transition-metal catalysis for the key bond-forming reactions to improve efficiency and reduce waste.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, safety, and scalability.
Alternative Solvents: Investigating the use of more environmentally benign solvents to replace traditional, more hazardous ones.
A review of modern techniques for the functionalization of the indazole C3-position reveals a variety of potential reactions, including halogenations, arylations, and sulfonylations, that could be used to create derivatives of the target compound for SAR studies. chim.it
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be applied to the design and optimization of this compound to accelerate its development.
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of a series of indazole derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.
Virtual Screening: Using computational docking and scoring algorithms to screen large virtual libraries of compounds against the three-dimensional structure of a biological target. This can help to identify other potential indazole-based hits or to refine the binding mode of this compound.
De Novo Drug Design: Employing generative AI models to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. These models can be constrained to generate compounds with a desired indazole scaffold.
ADMET Prediction: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives at an early stage, helping to identify and mitigate potential liabilities.
A notable example of the power of computational analysis in this area is a study that used the analysis of conformational ligand ensembles to rationally design 1H-indazole analogues as selective EGFR inhibitors. nih.gov
Investigation of Biophysical Interactions and Conformational Dynamics
A deep understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug design. This requires the use of various biophysical and computational techniques.
Table 2: Techniques for Investigating Biophysical Interactions
| Technique | Information Gained |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the compound bound to its target, revealing key binding interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the solution-state conformation of the compound and to map its binding site on a target protein. |
| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding, such as affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | Determines the kinetics of binding, including the association (kon) and dissociation (koff) rate constants. |
In addition to experimental techniques, computational modeling plays a crucial role in understanding the biophysical properties of this molecule. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound, both in its free state and when bound to a target. uq.edu.au These simulations can provide insights into the flexibility of the molecule, the role of solvent molecules in binding, and the energetic contributions of different interactions.
Density functional theory (DFT) calculations can be employed to study the electronic structure of the molecule and to understand how the bromo and fluoro substituents influence its reactivity and binding properties. beilstein-journals.org Such computational studies can also shed light on the tautomeric preferences of the indazole ring, which can be critical for its biological activity. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
